![molecular formula C18H19ClN6O2 B2451205 7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione CAS No. 919008-06-3](/img/no-structure.png)
7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a purine core, which is a two-ring system consisting of a pyrimidine ring fused to an imidazole ring. It also has various substituents on the purine core, including a 4-chlorophenylmethyl group and ethyl and methyl groups .Chemical Reactions Analysis
As a purine derivative, this compound might undergo reactions similar to other purines. These could include electrophilic aromatic substitution, nucleophilic substitution, or other reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its level of substitution, the nature of its substituents, and its overall size and shape .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
919008-06-3 |
---|---|
Product Name |
7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione |
Molecular Formula |
C18H19ClN6O2 |
Molecular Weight |
386.84 |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C18H19ClN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-5-7-13(19)8-6-12/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
CJTVJFKQOUZRHO-UHFFFAOYSA-N |
SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.